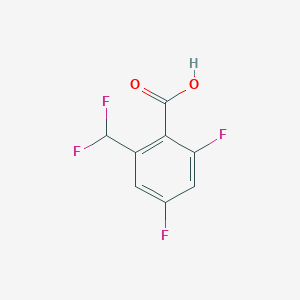
2-(Difluoromethyl)-4,6-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid. This compound features two fluorine atoms on the benzene ring and a difluoromethyl group attached to the second carbon of the ring. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-4,6-difluorobenzoic acid typically involves multiple steps, starting with the fluorination of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where a difluoromethyl group is introduced into the benzene ring using reagents like difluoromethylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-4,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the difluoromethyl group, although this is less common.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4,6-difluorobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorine-containing biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism by which 2-(difluoromethyl)-4,6-difluorobenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
Comparación Con Compuestos Similares
2,4,6-Trifluorobenzoic Acid: Similar structure but with an additional fluorine atom.
2-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)-4,6-difluorobenzoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties compared to similar compounds. Its difluoromethyl group offers different reactivity and stability profiles, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C8H4F4O2 |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14) |
Clave InChI |
JWPNQXLHLLPLIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)F)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


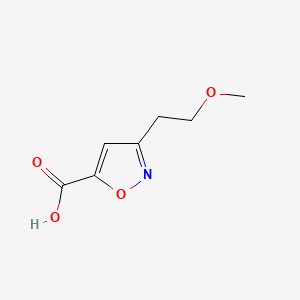
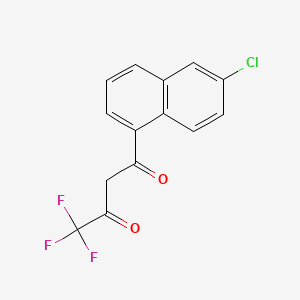
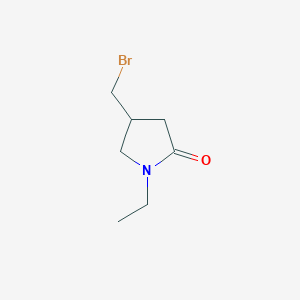
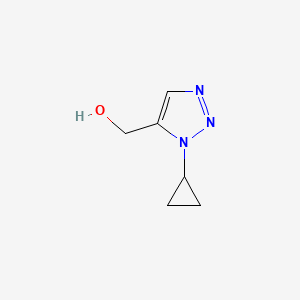
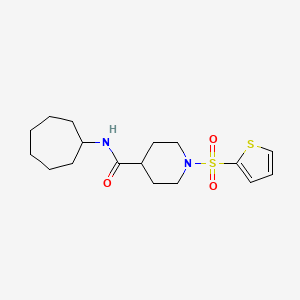
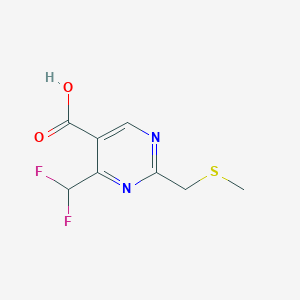
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)

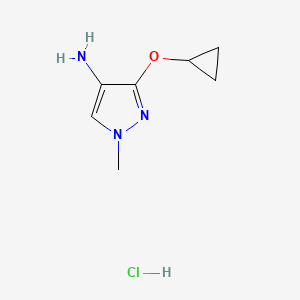

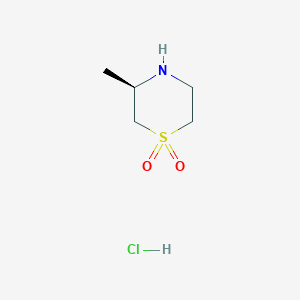

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)
